molecular formula C18H12ClN7O B5220510 3-(3-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(3-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B5220510
M. Wt: 377.8 g/mol
InChI Key: YBTPRCWFFJVKGC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one class, characterized by a fused heterocyclic core with a 3-chlorophenyl group at position 3, a methyl group at position 2, and a 1,2,4-triazole substituent at position 5. Such compounds have been evaluated for antimicrobial and antiproliferative activities.

Properties

IUPAC Name

5-(3-chlorophenyl)-4-methyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN7O/c1-10-15(11-3-2-4-12(19)7-11)16-20-8-13-14(26(16)24-10)5-6-25(17(13)27)18-21-9-22-23-18/h2-9H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTPRCWFFJVKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=NC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrazolo-pyrido-pyrimidine framework with a triazole moiety. This unique structure is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC15H13ClN6O
Molecular Weight344.76 g/mol
CAS Number26028-63-7
Purity≥ 98%

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyridine have shown potent cytotoxic effects against various cancer cell lines.

  • Induction of Apoptosis : Research has demonstrated that related compounds can induce apoptosis in cancer cells through the activation of caspases (caspase-9, -8, and -3/7) and modulation of apoptosis-related proteins such as p53 and Bax .
  • Inhibition of NF-κB : The suppression of NF-κB signaling has been implicated in enhancing apoptosis and reducing cell survival in cancer models .
  • Autophagy Activation : Some studies suggest that these compounds can trigger autophagy, contributing to their anticancer effects by promoting cell death in malignant cells while sparing normal cells .

Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of related pyrazolo compounds, it was found that certain derivatives exhibited stronger cytotoxic activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231). The most active compound demonstrated significant induction of apoptosis through caspase activation and increased ROS levels .

Study 2: Molecular Docking Studies

Molecular docking studies have indicated that the compound may interact favorably with key targets involved in cancer progression. For example, binding affinity studies showed promising results against enzymes like lactate dehydrogenase in Plasmodium falciparum, suggesting potential dual action against both cancer and malaria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis of their properties and activities:

Compound Name & Structure Key Substituents/Modifications Molecular Formula Biological Activity/Properties Source
3-Chloro-2-methylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-one Chloro, methyl, pyrido-pyrazolo-pyrimidine core C12H8ClN5O Weak cytotoxic activity against bladder cancer (LoVo, MCF-7, HCTV29T cells) .
7-Amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile (10c) Chlorophenylazo, ethyl, cyano C21H16ClN7 High thermal stability (mp 266–268°C), synthesized via azo coupling; no activity reported .
3-(4'-Chlorophenylazo)-2-ethyl-pyrazolo[1,5-a]pyrimidin-7-ylamine (14) Chlorophenylazo, ethyl, amine C15H12ClN7 Moderate yield (67%), structurally analogous but lacks fused pyrido ring .
2-(2-Chlorophenyl)-7-[3-(dimethylamino)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Chlorophenyl, dimethylaminopropyl, triazolo-pyrimidinone core C19H19ClN6O No activity data provided; notable for ionic liquid-based synthesis .
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one (13) Hydroxyphenyl, methyl, triazolo-pyrimidinone C18H14N4O2 Antimicrobial activity (Gram-positive bacteria), IR/NMR-validated structure .

Key Comparative Insights

Bioactivity Trends: The target compound’s pyrazolo-pyrido-pyrimidine core is structurally similar to 3-chloro-2-methylpyrido-pyrazolo-pyrimidin-4-one , but the latter’s weak cytotoxicity contrasts with the target’s lack of reported antimicrobial efficacy . Triazolo-pyrimidinones (e.g., compound 13) exhibit antimicrobial activity due to the hydroxyphenyl group, suggesting that substituent polarity and hydrogen-bonding capacity influence bioactivity .

Thermal and Structural Stability :

  • Chlorophenylazo derivatives (e.g., 10c and 14 ) exhibit high melting points (>260°C), indicating superior thermal stability compared to the target compound’s class, which lacks such data.

Role of Substituents :

  • The 3-chlorophenyl group in the target compound is a common motif in cytotoxic agents (e.g., compound 32 ), but its efficacy depends on additional substituents like triazoles or methyl groups.

Q & A

Q. What are the key synthetic routes for pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone derivatives?

Synthesis typically involves multi-step cyclization and functionalization. For example, pyrazolo-pyrimidine cores are formed via condensation of aminopyrazoles with diketones or β-ketoesters under reflux in solvents like ethanol or toluene. Subsequent functionalization (e.g., triazole incorporation) may use copper-catalyzed azide-alkyne cycloaddition (CuAAC). Critical steps include optimizing reaction time, temperature, and catalyst loading to achieve yields >60% .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Standard characterization includes:

  • IR spectroscopy : Confirms functional groups (e.g., triazole C-N stretches at ~1500 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .
  • Elemental analysis : Verifies C, H, N content within ±0.4% of theoretical values .

Q. How is solubility and stability assessed for this compound in biological assays?

Solubility is tested in DMSO (common stock solvent) followed by dilution in PBS (pH 7.4). Stability is evaluated via HPLC at 25°C over 24–72 hours. For hygroscopic or light-sensitive derivatives, storage under inert gas (N₂/Ar) and desiccants is recommended .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

Contradictions (e.g., ambiguous NOE correlations or unexpected coupling constants) require cross-validation:

  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and bond lengths (e.g., C–C bond accuracy ±0.004 Å) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic systems .
  • Computational modeling : DFT calculations predict NMR chemical shifts and optimize geometry .

Q. What strategies optimize regioselectivity in triazole incorporation?

Regioselectivity depends on:

  • Substrate pre-functionalization : Protecting groups (e.g., Boc) direct reactions to specific sites.
  • Catalyst systems : RuAAC vs. CuAAC may favor 1,4- or 1,5-triazole isomers.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on electrophilic carbons .

Q. How do computational methods predict enzyme inhibition mechanisms?

  • Molecular docking (AutoDock Vina) : Models ligand binding to active sites (e.g., kinases) using scoring functions (ΔG < −8 kcal/mol suggests strong binding) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR models : Relate substituent electronegativity (e.g., Cl, CF₃) to IC₅₀ values .

Q. What experimental designs validate biological activity while minimizing off-target effects?

  • Dose-response assays : Use 3–5 log concentrations to calculate EC₅₀/IC₅₀.
  • Selectivity profiling : Screen against panels of related enzymes (e.g., kinase isoforms) .
  • Cellular toxicity : Parallel testing in HEK293 or HepG2 cells ensures therapeutic index >10 .

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